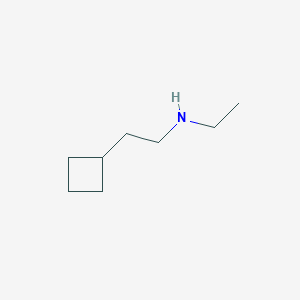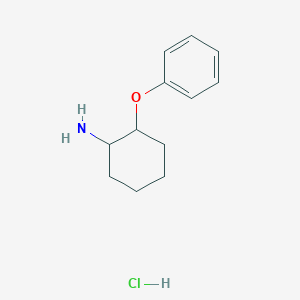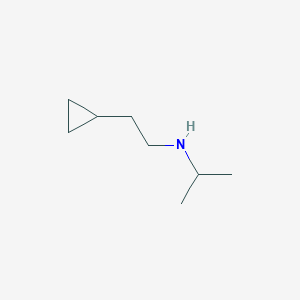
2-Chloro-5-(2-methylpropanamido)benzoic acid
Descripción general
Descripción
“2-Chloro-5-(2-methylpropanamido)benzoic acid” is a chemical compound with the CAS Number: 1184281-48-8 . It has a molecular weight of 241.67 . The IUPAC name for this compound is 2-chloro-5-(isobutyrylamino)benzoic acid .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(2-methylpropanamido)benzoic acid” contains a total of 28 atoms. There are 12 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Regioselective Deprotonation and Cyclization : Studies by Rebstock et al. (2004) on derivatives of benzoic acid and corresponding ester and amide have shown regioselective deprotonation reactions, which are crucial for the synthesis of complex organic compounds with potential biological activities, such as anticandidal agents [Rebstock et al., 2004].
Antiproliferative and Antimicrobial Agents
- Antihistaminic and Biological Activities : The synthesis and biological evaluation of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine revealed significant antihistaminic and anticholinergic activities. These findings suggest potential pharmaceutical applications for derivatives of benzoic acid in the treatment of allergies and related conditions [Arayne et al., 2017].
Material Science and Polymer Chemistry
- Liquid-Crystalline Complexes and Polymerization : Research on polymerizable benzoic acid derivatives has explored their use in forming liquid-crystalline complexes and the potential for creating novel materials through photopolymerization. These materials have applications in electronics, displays, and as sensors [Kishikawa et al., 2008].
Anticancer Research
- Synthesis and Anticancer Activity : The design and synthesis of amine, amino acid, and dipeptide-coupled benzamides have been investigated for their potential sigma-1 receptor agonist properties and anticancer activities. This research underscores the importance of benzoic acid derivatives in developing new therapeutic agents [Youssef et al., 2020].
Analytical Chemistry
- Spectroscopic Studies and Crystallography : Studies on benzoic acid derivatives have also focused on their crystallographic and spectroscopic properties. This research aids in understanding the structural characteristics of these compounds, which is essential for their application in pharmaceutical formulation and material science [Pramanik et al., 2019].
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-(2-methylpropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-7-3-4-9(12)8(5-7)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVWHIUQIANBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-methylpropanamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)



![2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1465187.png)
![1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B1465188.png)


![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1465191.png)


